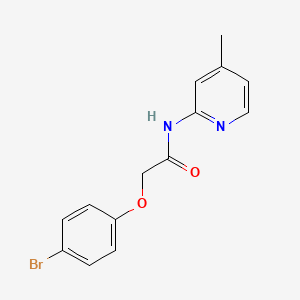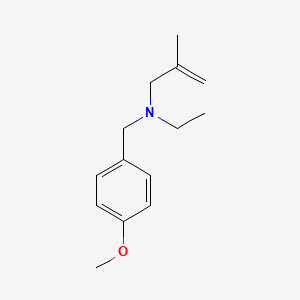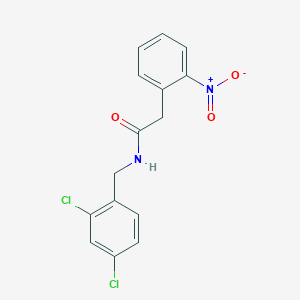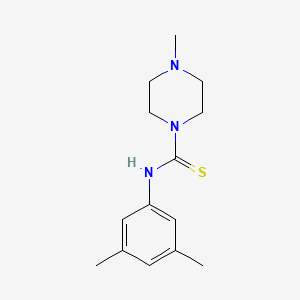![molecular formula C20H17NO3 B5823685 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)
4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MPBPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling pathways. The inhibition of these enzymes and pathways is believed to be responsible for the anti-inflammatory, anti-cancer, and anti-microbial properties of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one.
Biochemical and Physiological Effects:
4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In vivo studies have shown that 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one reduces inflammation and tumor growth in animal models. 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to have anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity and stability, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various fields. However, 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate the mechanism of action of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one and its potential targets in cells. Another direction is to explore the potential applications of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in materials science, such as the synthesis of novel materials with unique properties. Additionally, further studies are needed to determine the safety and efficacy of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in humans and animals.
Synthesis Methods
The synthesis of 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 4-hydroxybenzaldehyde and 2-methyl-2-propen-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reacted with phenylglycine in the presence of a base such as sodium hydroxide to yield 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one. The synthesis method for 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have potential as a plant growth regulator and a pesticide. In materials science, 4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(4Z)-4-[[4-(2-methylprop-2-enoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-14(2)13-23-17-10-8-15(9-11-17)12-18-20(22)24-19(21-18)16-6-4-3-5-7-16/h3-12H,1,13H2,2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADBIQSEIGBPSE-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5823604.png)



methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)

![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)

![N-[4-(butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5823662.png)
![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)



